NMDI14 belongs to a class of compounds that target the nonsense-mediated decay pathway, specifically inhibiting the interaction between UPF1 (a key protein in this pathway) and SMG7 (a protein involved in mRNA degradation). It was synthesized as part of a broader effort to develop small molecule inhibitors that can modulate RNA metabolism and potentially serve as therapeutic agents in conditions like cancer, where NMD may contribute to tumorigenesis by degrading beneficial transcripts .
The synthesis of NMDI14 involves a multi-step process starting from commercially available precursors. The synthetic route typically includes:
NMDI14 features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 262.31 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its structure, revealing distinct chemical shifts corresponding to various functional groups present in the molecule .
High-resolution mass spectrometry confirms the molecular composition by detecting ions corresponding to the expected formula .
NMDI14 participates in several biochemical interactions:
The mechanism by which NMDI14 exerts its effects involves:
Experimental data show that treatment with NMDI14 leads to significant increases in steady-state levels of non-mutated transcripts sensitive to nonsense-mediated decay .
Characterization through spectroscopic methods confirms its chemical integrity during synthesis and storage .
NMDI14 has several promising applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2